Glucofrangulin

Description

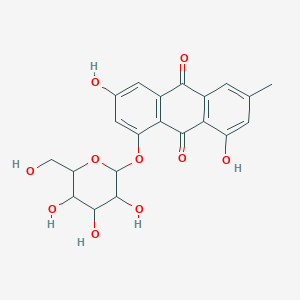

Emodin-8-glucoside (C₂₁H₂₀O₁₀, CAS 23313-21-5), also known as Anthraglycoside B, is an anthraquinone derivative primarily isolated from Aloe vera and Moringa oleifera . It exhibits diverse bioactivities, including:

- Neuroprotection: Mitigates ischemia/reperfusion-induced cerebral injury .

- Anticancer Effects: Inhibits cancer cell proliferation via binding to AKT1, NF-κB, Stat3, and anti-apoptotic proteins (Bcl-2, Bcl-xl) with binding energies ranging from -7.2 to -10.5 kcal/mol .

- Osteoblast Stimulation: Directly promotes osteoblast proliferation and differentiation .

Its molecular weight (432.38 g/mol) and solubility in dimethyl sulfoxide (DMSO) make it suitable for in vitro studies .

Propriétés

IUPAC Name |

1,6-dihydroxy-3-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10/c1-7-2-9-14(11(24)3-7)18(27)15-10(16(9)25)4-8(23)5-12(15)30-21-20(29)19(28)17(26)13(6-22)31-21/h2-5,13,17,19-24,26,28-29H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSWIRQIYASIOBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60945988 | |

| Record name | 3,8-Dihydroxy-6-methyl-9,10-dioxo-9,10-dihydroanthracen-1-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23313-21-5 | |

| Record name | NSC257449 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=257449 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,8-Dihydroxy-6-methyl-9,10-dioxo-9,10-dihydroanthracen-1-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Solvent System Optimization

The biphasic solvent system petroleum ether:ethyl acetate:methanol:water (4:5:4:5 v/v/v/v) in descending mode demonstrated optimal partitioning for E-8-G isolation from R. japonica. Partition coefficients (K values) were calculated via shake-flask tests to ensure target compound affinity for the mobile phase.

CPC Operational Workflow

-

Column Volume : 200 mL rotor volume with a 10 mL/min flow rate.

-

Fraction Collection : E-8-G eluted between 109–113 min, with fractions 37–40 showing >90% purity.

-

Yield : 1.2 g of E-8-G-enriched fraction from 10 g crude extract.

Advantage : CPC eliminates solid stationary phases, reducing irreversible adsorption losses common in traditional column chromatography.

Preparative High-Performance Liquid Chromatography (HPLC)

Final purification necessitates preparative HPLC to achieve pharmaceutical-grade purity (>95%).

Column and Mobile Phase Selection

Analytical Validation

Comparative Analysis of Methodologies

Key Insight : CPC significantly enhances throughput compared to column chromatography but requires precise solvent system optimization.

Challenges and Optimization Strategies

Co-Elution of Analogues

E-8-G often co-elutes with emodin-6-O-glucoside due to structural similarity. Strategies to resolve this include:

Analyse Des Réactions Chimiques

Types de Réactions : L’émodine-8-glucoside subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution.

Réactifs et Conditions Courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont des agents réducteurs fréquemment utilisés.

Substitution : Des réactions de substitution nucléophile peuvent être effectuées à l’aide de réactifs tels que le méthylate de sodium.

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation de l’émodine-8-glucoside peut conduire à la formation d’émodine-8-glucoside quinone .

4. Applications de la Recherche Scientifique

Chimie : Utilisé comme précurseur pour la synthèse d’autres composés bioactifs.

Biologie : Recherché pour son rôle dans la modulation des réponses immunitaires et la réduction de l’inflammation.

Applications De Recherche Scientifique

Anti-inflammatory Effects

Emodin-8-glucoside has been investigated for its ability to modulate inflammatory responses. A study demonstrated that E-8-O-G significantly suppressed the secretion of inflammatory cytokines such as TNF-α and IL-1β in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The suppression was dose-dependent, indicating its potential as an anti-inflammatory agent .

Table 1: Effects of Emodin-8-Glucoside on Inflammatory Cytokines

| Cytokine | Control Level | E-8-O-G Treatment (10 ng/ml) | % Suppression |

|---|---|---|---|

| TNF-α | High | Low | 75% |

| IL-1β | High | Low | 70% |

| IL-10 | Moderate | High | 50% |

Neuroprotective Properties

Research has highlighted the neuroprotective effects of emodin-8-glucoside against cerebral ischemia and glutamate-induced neuronal damage. In vivo studies using male Wistar rats showed that treatment with E-8-O-G reduced neurological deficits and cerebral infarction areas. Mechanistic studies revealed increased superoxide dismutase (SOD) activity and decreased malondialdehyde (MDA) levels, indicating antioxidative mechanisms at play .

Table 2: Neuroprotective Effects of Emodin-8-Glucoside

| Parameter | Control Group | E-8-O-G Treatment (100 mg/kg) | % Change |

|---|---|---|---|

| Neurological Deficit Score | High | Low | -60% |

| Cerebral Infarction Area | Large | Reduced | -50% |

| SOD Activity | Low | High | +40% |

| MDA Level | High | Low | -45% |

Anticancer Activity

Emodin-8-glucoside exhibits significant anticancer properties, particularly in breast cancer models. A study showed that when combined with paclitaxel, E-8-O-G inhibited the viability and metastasis of human breast cancer cells (MCF7 and MDA-MB-231). The combination resulted in downregulation of metastasis-associated genes such as MMP2 and MMP9 .

Table 3: Anticancer Effects of Emodin-8-Glucoside

| Cancer Cell Line | Viability (% Inhibition) with E-8-O-G + PTX | MMP2 Expression (Relative Units) |

|---|---|---|

| MCF7 | 85% | Decreased by 70% |

| MDA-MB-231 | 80% | Decreased by 65% |

Immunomodulatory Effects

Recent studies have also indicated that emodin-8-glucoside may enhance innate immunity by inducing the secretion of TNF-α and IL-6 in macrophages. This immunomodulatory effect could be beneficial for developing therapies targeting immune-related diseases .

Case Studies

Case Study 1: Neuroprotection in Ischemic Injury

A study involving rats subjected to ischemia-reperfusion injury found that E-8-O-G significantly improved recovery outcomes by reducing neuronal damage and enhancing antioxidant defense mechanisms.

Case Study 2: Breast Cancer Metastasis

In vitro experiments demonstrated that the combination of emodin-8-glucoside and paclitaxel not only inhibited cell proliferation but also reduced metastatic potential through gene expression modulation.

Mécanisme D'action

Le mécanisme d’action de l’émodine-8-glucoside implique de multiples cibles et voies moléculaires :

Activité Anticancéreuse : Inhibe la viabilité et la prolifération des cellules cancéreuses en induisant l’apoptose et l’arrêt du cycle cellulaire.

Activité Anti-inflammatoire : Réduit la production de cytokines pro-inflammatoires en inhibant la voie de signalisation NF-κB.

Activité Antioxydante : Élimine les radicaux libres et améliore l’activité des enzymes antioxydantes.

Comparaison Avec Des Composés Similaires

Emodin-6-O-glucoside vs. Emodin-8-O-glucoside

Both compounds share the molecular formula C₂₁H₂₀O₁₀ but differ in glycosylation position, leading to distinct properties:

Emodin-8-glucoside shows stronger affinity for cancer-related proteins, while Emodin-6-glucoside’s biological roles remain less characterized .

Emodin (Aglycone) vs. Emodin-8-glucoside

Emodin (C₁₅H₁₀O₅), the aglycone, lacks the glucose moiety, altering its bioactivity:

Aloe-emodin-8-O-β-D-glucopyranoside

This derivative (C₂₄H₂₂O₁₃, CAS 928262-58-2) features a malonyl group, increasing its molecular weight (518.42 g/mol) and altering its function:

- Activity : Inhibits human protein tyrosine phosphatase 1B (hPTP1B, IC₅₀ = 26.6 μM) .

- Structural Impact : The malonyl group may enhance membrane permeability or target specificity compared to Emodin-8-glucoside .

Comparison with Other Glycosides

Echinocystic Acid 28-O-β-D-glucoside

Dipsacoside B

Quercetin (Flavonoid Glycoside)

- Antioxidant Activity : Quercetin’s IC₅₀ = 19.52 μg/mL vs. Moringa extract (IC₅₀ = 10.47 μg/mL), where Emodin-8-glucoside contributes to the latter’s potency .

Key Differentiators of Emodin-8-glucoside

- Neuroprotective Role: Unique among anthraquinone glucosides .

- Stability : Requires storage at -20°C to -80°C, with strict handling protocols to prevent degradation .

Activité Biologique

Emodin-8-glucoside (E-8-O-G) is a glycosylated derivative of emodin, a naturally occurring anthraquinone, known for its diverse biological activities. This compound has garnered attention in recent years due to its potential therapeutic applications in various fields, including oncology, neuroprotection, and immunomodulation. This article explores the biological activity of E-8-O-G, supported by data tables and relevant research findings.

E-8-O-G is primarily extracted from the plant Reynoutria japonica (Polygonaceae) and other traditional medicinal herbs. It is formed through the glycosylation of emodin, which enhances its solubility and bioavailability while potentially reducing toxicity associated with emodin itself .

1. Anticancer Activity

Recent studies have demonstrated that E-8-O-G exhibits significant anticancer properties. The compound was tested on various cancer cell lines, including SK-N-AS neuroblastoma, T98G human glioblastoma, and C6 mouse glioblastoma cells. The results indicated that E-8-O-G inhibits cell viability and proliferation in a dose-dependent manner.

| Cell Line | IC50 (µM) |

|---|---|

| SK-N-AS Neuroblastoma | 108.7 |

| T98G Human Glioblastoma | 61.24 |

| C6 Mouse Glioblastoma | 52.67 |

The highest activity was observed against C6 mouse glioblastoma cells, suggesting its potential as a natural antitumor agent for nervous system tumors .

2. Neuroprotective Effects

E-8-O-G has been shown to provide neuroprotective effects against cerebral ischemia-reperfusion injury and glutamate-induced neuronal damage. In vivo studies on rats revealed that treatment with E-8-O-G reduced neurological deficits and infarction areas significantly:

- Neurological Deficit Score : Reduced in treated groups.

- Cerebral Infarction Area : Decreased significantly compared to control.

Mechanistically, E-8-O-G enhances superoxide dismutase (SOD) activity and total antioxidative capacity while decreasing malondialdehyde (MDA) levels in brain tissue, indicating its role in oxidative stress reduction .

3. Immunomodulatory Effects

E-8-O-G also exhibits immunomodulatory properties by stimulating cytokine secretion and enhancing macrophage activity. In studies involving RAW264.7 macrophages:

- Increased secretion of tumor necrosis factor α (TNF-α) and interleukin-6 (IL-6).

- Upregulation of Toll-like receptor 2 (TLR-2) mRNA expression.

These findings suggest that E-8-O-G may enhance innate immunity through the activation of the TLR-2/MAPK signaling pathway .

Pharmacokinetics

Pharmacokinetic studies indicate that E-8-O-G can penetrate the blood-brain barrier effectively, allowing it to exert its neuroprotective effects directly within the central nervous system. Furthermore, it has been shown to have favorable absorption characteristics in vivo, making it a promising candidate for therapeutic applications .

Case Studies

- Neuroprotective Study : A study involving male Wistar rats demonstrated that E-8-O-G significantly mitigated neuronal damage induced by ischemia-reperfusion injury. Behavioral tests indicated improved outcomes in treated animals compared to controls .

- Cancer Cell Viability : In vitro assays confirmed the dose-dependent inhibition of cell viability across multiple cancer cell lines, reinforcing the compound's potential as an anticancer agent .

Q & A

Basic Research Questions

Q. How can Emodin-8-glucoside be identified and quantified in plant extracts?

- Methodology : Use LCMS-QTOF (Liquid Chromatography-Mass Spectrometry with Quadrupole Time-of-Flight) for precise identification and quantification. For example, Moringa oleifera leaf extracts were analyzed via LCMS-QTOF, revealing Emodin-8-glucoside alongside glycerophosphoethanolamines and fatty acids . Calibration curves with standard solutions (e.g., HPLC-grade Emodin-8-glucoside) and validation via spiked recovery experiments (80–120% recovery range) ensure accuracy. Include mass spectra fragmentation patterns (e.g., m/z 432.38 for molecular ion [M+H]⁺) for confirmation .

Q. What are the standard protocols for isolating Emodin-8-glucoside from natural sources?

- Methodology : Employ solid-phase extraction (SPE) or preparative HPLC with C18 columns. For Moringa oleifera, aqueous extracts are fractionated using ethanol precipitation, followed by column chromatography (silica gel or Sephadex LH-20). Purity is verified via HPLC (98% purity threshold) with UV detection at 254 nm, referencing the compound’s CAS number (23313-21-5) and molecular formula (C₂₁H₂₀O₁₀) .

Q. What preliminary assays are used to evaluate Emodin-8-glucoside’s antioxidant activity?

- Methodology : Conduct DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays and lipid peroxidation inhibition tests . For instance, Moringa oleifera extracts containing Emodin-8-glucoside showed an IC₅₀ of 10.47 μg/mL in DPPH assays, outperforming ascorbic acid (IC₅₀ = 19.52 μg/mL) . In vivo models (e.g., aged rat brains) can measure reduced malondialdehyde (MDA) levels to confirm lipid peroxidation inhibition .

Advanced Research Questions

Q. How does Emodin-8-glucoside interact with cancer-related proteins, and how are these interactions validated experimentally?

- Methodology : Perform molecular docking studies (e.g., AutoDock Vina) to predict binding affinities. Emodin-8-glucoside exhibits strong binding to AKT1 (−10.5 kcal/mol), Stat3 (−7.6 kcal/mol), and Bcl-xl (−8.3 kcal/mol) via hydrogen bonds, π-π stacking, and hydrophobic interactions . Validate via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure kinetic binding parameters. Cross-reference with antiproliferative assays (e.g., dose-dependent inhibition of DLA cancer cells, 75% mortality at 100 μg/mL) .

Q. How should researchers address contradictions in reported binding affinities of Emodin-8-glucoside across studies?

- Methodology : Analyze differences in docking software parameters (e.g., grid size, scoring functions) or protein conformations (apo vs. holo structures). For example, discrepancies in Bcl-2 binding scores (−7.2 kcal/mol vs. weaker affinities) may arise from flexible loop regions not modeled in docking . Use mutagenesis studies (e.g., alanine scanning) to identify critical residues for binding. Reproducibility requires standardized protocols (e.g., PDB structures: AKT1: 1UNQ, Stat3: 1BG1) .

Q. What experimental designs are optimal for studying Emodin-8-glucoside’s dual role in apoptosis and oxidative stress?

- Methodology : Combine transcriptomic profiling (RNA-seq) and reactive oxygen species (ROS) assays . For example, treat cancer cell lines (e.g., HeLa or MCF-7) with Emodin-8-glucoside (10–100 μM), then quantify ROS via DCFH-DA fluorescence and apoptosis via Annexin V/PI flow cytometry. Correlate results with qPCR data on pro-apoptotic genes (e.g., Bax, Caspase-3) and antioxidant genes (e.g., Nrf2, SOD1) .

Q. How can researchers resolve challenges in synthesizing Emodin-8-glucoside derivatives for structure-activity relationship (SAR) studies?

- Methodology : Use enzymatic glycosylation (e.g., UDP-glucosyltransferases) or chemical synthesis (Koenigs-Knorr reaction) to modify the glucose moiety. Purify derivatives via reverse-phase HPLC and characterize via ¹H/¹³C NMR (e.g., glucose anomeric proton at δ 4.8–5.2 ppm) . Test derivatives in kinase inhibition assays (e.g., CKII inhibition IC₅₀ comparison to parent compound) .

Data Analysis & Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response data in Emodin-8-glucoside antiproliferative assays?

- Methodology : Apply nonlinear regression models (e.g., log(inhibitor) vs. normalized response in GraphPad Prism) to calculate IC₅₀ values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., 24h vs. 48h treatments). Report 95% confidence intervals and validate with replicates (n ≥ 3) .

Q. How should researchers document and share raw data for Emodin-8-glucoside studies to ensure reproducibility?

- Methodology : Follow FAIR data principles :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.